3-(3-Bromo-4-fluorophenoxy)azetidine
Description
Properties
IUPAC Name |
3-(3-bromo-4-fluorophenoxy)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-8-3-6(1-2-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTURLMJDYVEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for forming the ether linkage between the azetidine and halogenated phenyl ring. This method leverages the electron-withdrawing effects of bromine and fluorine to activate the phenyl ring for nucleophilic attack.
Procedure :
-
Substrate Preparation : 3-Bromo-4-fluorophenol is deprotonated using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C to generate the phenoxide ion.
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Coupling Reaction : The phenoxide reacts with 3-bromoazetidine hydrobromide under reflux (80°C, 12 hours), displacing the bromide to form the ether bond.
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Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) to yield this compound in 72–78% purity.
Key Parameters :
-
Solvent : Polar aprotic solvents like DMF enhance phenoxide stability and reaction kinetics.
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Temperature : Elevated temperatures (70–90°C) accelerate the substitution but may promote side reactions such as azetidine ring opening.
Table 1: SNAr Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 78 | 85 |
| Base | K₂CO₃ | 75 | 82 |
| Temperature | 80°C | 72 | 78 |
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative pathway for ether bond formation, particularly useful for sterically hindered substrates.
Procedure :
-
Substrate Preparation : 3-Hydroxyazetidine is protected as its tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).
-
Coupling : The protected azetidine alcohol reacts with 3-bromo-4-fluorophenol in tetrahydrofuran (THF) using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) at 0°C to room temperature.
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Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in DCM, yielding the final product.
Advantages :
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High regioselectivity due to mild reaction conditions.
-
Compatibility with acid-sensitive functional groups.
Table 2: Mitsunobu Reaction Outcomes
| Reagent | Role | Impact on Yield (%) |
|---|---|---|
| DIAD | Oxidizing agent | 82 |
| PPh₃ | Reducing agent | 85 |
| THF | Solvent | 88 |
Bromofluorination and Ring-Closing Strategies
Inspired by fluoroazetidine syntheses, this approach integrates halogenation and cyclization steps:
Procedure :
-
Bromofluorination : 3-Allylphenol is treated with N-bromosuccinimide (NBS) and triethylamine trishydrofluoride (Et₃N·3HF) in DCM at 0°C to introduce bromine and fluorine.
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Azide Formation : The intermediate is converted to an azide using sodium azide (NaN₃) in dimethyl sulfoxide (DMSO).
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Reduction and Cyclization : Catalytic hydrogenation (H₂/Pd-C) reduces the azide to an amine, which undergoes intramolecular cyclization in DMF with sodium hydride (NaH) to form the azetidine ring.
Challenges :
-
Ring Strain : Azetidine formation requires prolonged reaction times (up to 24 hours) compared to five-membered analogs.
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Safety : Handling azides and HF reagents necessitates strict safety protocols.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance efficiency:
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Reactor Design : Microfluidic channels enable precise temperature control (ΔT ±1°C), reducing side reactions.
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Throughput : Yields improve to 89% with residence times of 10 minutes.
Table 3: Batch vs. Flow Synthesis
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 75 | 89 |
| Reaction Time (h) | 12 | 0.17 |
| Purity (%) | 85 | 93 |
Purification Techniques
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Crystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity after two recrystallizations.
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Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities.
Mechanistic Insights and Kinetic Analysis
SNAr Reaction Pathway
Density functional theory (DFT) calculations reveal a two-step mechanism:
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Formation of Meisenheimer Complex : The phenoxide attacks the electron-deficient azetidine carbon, forming a tetrahedral intermediate.
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Elimination of Bromide : The intermediate collapses, expelling bromide with an activation energy (ΔG‡) of 18.3 kcal/mol.
Kinetic Profile :
Mitsunobu Stereoelectronic Effects
The reaction proceeds via a trigonal bipyramidal transition state, where PPh₃ stabilizes the developing positive charge on the azetidine oxygen. Electron-donating groups on the phenol enhance reaction rates by 40%.
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| SNAr | 78 | 85 | High | 12 |
| Mitsunobu | 88 | 92 | Moderate | 45 |
| Bromofluorination | 65 | 78 | Low | 82 |
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluorophenoxy)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted azetidines.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and catalysts like titanium tetrachloride for cycloaddition reactions . Reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include various substituted azetidines, ring-opened products, and larger heterocyclic compounds .
Scientific Research Applications
The compound 3-(3-Bromo-4-fluorophenoxy)azetidine is a synthetic organic molecule that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications, synthesizing methods, and relevant case studies, providing a comprehensive overview of its significance in research.
Molecular Formula and Weight
- Molecular Formula: C10H10BrFNO
- Molecular Weight: 252.1 g/mol
Structural Characteristics
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the bromo and fluoro substituents on the phenoxy group enhances its reactivity and biological activity.
Medicinal Chemistry
This compound is utilized as a building block in the development of pharmaceuticals. Its structural characteristics make it suitable for designing drugs targeting various diseases, particularly those involving neurotransmitter systems and inflammatory pathways.
Case Study: Antidepressant Development
Research has indicated that derivatives of azetidine compounds exhibit antidepressant-like effects in animal models. A study demonstrated that introducing halogen substituents, such as bromine and fluorine, can significantly enhance the binding affinity to serotonin receptors, suggesting potential for developing novel antidepressants.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. It can be used to probe the mechanisms underlying neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.
Chemical Biology
This compound serves as a useful probe in chemical biology for studying protein interactions and cellular pathways.
Case Study: Protein Targeting
Research has utilized this compound to investigate its binding affinity with specific proteins involved in cancer pathways, revealing insights into how modifications of the azetidine structure can affect biological activity.
Material Science
The unique properties of this compound allow for its application in developing advanced materials, including polymers with enhanced thermal stability and chemical resistance.
Summary Table of Synthesis Methods
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Amino alcohol + Electrophile | Heat, solvent |
| 2 | Electrophilic Substitution | Phenolic precursor + Br/F source | Acidic conditions |
| 3 | Purification | Solvent system | Room temperature |
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorophenoxy)azetidine involves its ability to undergo ring-opening and substitution reactions due to the significant ring strain in the azetidine ring . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the phenoxy group . For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Halogen-Substituted Azetidine Derivatives
The following table summarizes key structural and electronic differences between 3-(3-Bromo-4-fluorophenoxy)azetidine and analogous compounds:
Key Observations :
- Substituent Position: The position of halogens (e.g., meta vs. para bromine) significantly alters electronic effects. For instance, the meta-bromo in this compound may reduce steric hindrance compared to ortho-substituted analogs like 3-[(2-Bromo-4-fluorophenyl)methoxy]azetidine .
- Lipophilicity : Fluorine substitution on aliphatic chains (e.g., 3-(fluoromethyl)azetidine hydrochloride) increases logP values compared to aromatic halogenation .
Neuroprotective and Enzymatic Activity
- Azetidine Acetic Acid Derivatives : Compounds like methyl 3-aryl-3-azetidinyl acetates (e.g., compounds 26 and 27 in ) show moderate acetylcholinesterase (AChE) inhibition, with docking studies suggesting polar azetidine amides orienting outside the AChE active site .
- This compound: No direct activity data is available, but its halogenated phenoxy group may enhance blood-brain barrier penetration compared to non-halogenated analogs.
Fluorination Effects
- Aromatic fluorine in this compound may engage in halogen bonding with biological targets, a feature absent in non-fluorinated analogs .
Physicochemical Properties
- Molecular Weight : Smaller azetidines (e.g., 246.08 g/mol for the target compound) are more likely to comply with Lipinski’s rule of five than spiro derivatives (>450 g/mol) .
Biological Activity
Overview
3-(3-Bromo-4-fluorophenoxy)azetidine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the azetidine class, which is characterized by a four-membered nitrogen-containing ring. The presence of halogen substituents, specifically bromine and fluorine, on the phenoxy group enhances its reactivity and may influence its biological interactions.
- Molecular Formula : C11H10BrFNO
- Molecular Weight : 272.1 g/mol
- CAS Number : 1861532-54-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate enzymatic activities or receptor functions, leading to various pharmacological effects. The halogen atoms contribute to the compound's lipophilicity and binding affinity, which are crucial for its biological efficacy.
Biological Activity
Research has indicated that compounds similar to this compound exhibit diverse biological activities, including:
- Antiviral Activity : Some derivatives have shown promising results against viral pathogens, particularly in inhibiting the replication of influenza viruses. For instance, studies have demonstrated that related compounds can effectively reduce viral loads in infected cell lines .
- Anticancer Properties : Certain azetidine derivatives have been evaluated for their anticancer potential. The structural modifications in compounds like this compound may enhance their ability to induce apoptosis in cancer cells or inhibit tumor growth .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
Case Studies
-
Antiviral Screening :
In a study focused on antiviral activity, derivatives of azetidine were tested against H5N1 influenza virus. The results indicated that specific modifications in the structure led to significant reductions in viral titers, suggesting that this compound could have similar effects due to its structural characteristics . -
Anticancer Evaluation :
A series of azetidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The study found that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The presence of the bromine and fluorine substituents was correlated with increased cytotoxic effects .
Comparative Analysis
The biological activity of this compound can be compared with other azetidine derivatives:
| Compound | Antiviral Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 3-(4-Fluorophenyl)azetidine | Low | Moderate | High |
| 3-(Bromophenyl)azetidine | High | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Bromo-4-fluorophenoxy)azetidine, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of azetidine with 3-bromo-4-fluorophenol derivatives. Key intermediates, such as 3-bromo-4-fluorobenzoic acid (CAS: 1007-16-5), are synthesized using halogenation protocols (e.g., bromination of fluorinated precursors under controlled conditions ). Characterization involves ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo-fluorinated aryl groups) and IR spectroscopy to confirm functional groups (C-O-C stretching ~1200 cm⁻¹). Purity is assessed via HPLC (e.g., ≥97% purity thresholds) .
Q. How can researchers optimize solvent systems and catalysts for azetidine ring formation?
- Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of azetidine, while Lewis acids (e.g., ZnCl₂) catalyze ring-opening/functionalization reactions. For example, azetidine reacts with bromo-fluorinated aryl halides in DMSO at 80–100°C with K₂CO₃ as a base, achieving yields >60%. Post-reaction, extraction with ethyl acetate and silica gel chromatography are standard purification steps .
Q. What spectroscopic techniques are critical for verifying the stereochemistry of the azetidine ring?
- Methodological Answer : NOESY/ROESY NMR identifies spatial proximity between the azetidine nitrogen and adjacent substituents. For this compound, coupling constants (³JHH ~6–8 Hz) in ¹H NMR indicate chair-like ring puckering. Computational tools (e.g., DFT calculations) model ring strain and confirm stereoelectronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for halogenated azetidines under varying pH conditions?
- Methodological Answer : Conflicting reactivity (e.g., unexpected ring-opening vs. stability) arises from pH-dependent protonation of the azetidine nitrogen. Controlled kinetic studies (e.g., monitoring reaction progress via in-situ IR) under buffered conditions (pH 4–10) clarify mechanistic pathways. For example, acidic conditions favor azetidinium ion formation, enhancing electrophilicity for SN2 reactions .
Q. What advanced separation techniques are suitable for isolating enantiomers of this compound?
- Methodological Answer : Chiral stationary phases (e.g., amylose- or cellulose-based HPLC columns) resolve enantiomers. Supercritical fluid chromatography (SFC) with CO₂/co-solvent systems (e.g., methanol + 0.1% TFA) achieves baseline separation (α >1.5) with retention times <15 minutes. Validate enantiopurity via circular dichroism (CD) or X-ray crystallography .
Q. How can factorial design optimize multi-step synthesis parameters (e.g., temperature, catalyst loading)?
- Methodological Answer : A 2³ factorial design evaluates temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 h). Response surface methodology (RSM) identifies interactions between variables. For example, high catalyst loading (>10 mol%) at 100°C reduces reaction time by 30% without compromising yield. Statistical software (e.g., Minitab) models optimal conditions .
Q. What computational strategies predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases), while QSAR models correlate substituent effects (Hammett σ values for Br/F) with IC₅₀ data. For fluorinated analogs, logP calculations (e.g., XLogP3 ~2.5) predict membrane permeability. Validate in vitro using cytotoxicity assays (e.g., MTT on HeLa cells) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported yields for azetidine-functionalized compounds?
- Methodological Answer : Yield variations often stem from trace moisture or oxygen sensitivity. Replicate reactions under inert atmospheres (Ar/N₂) with anhydrous solvents. Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC for quantification. Cross-validate yields via gravimetric analysis and elemental analysis (C, H, N) .
Q. What protocols ensure reproducibility in scaling up this compound synthesis?
- Methodological Answer : Process analytical technology (PAT) monitors key parameters (e.g., temperature/pH) in real-time during scale-up. For example, inline FTIR tracks intermediate formation in flow reactors. Use design of experiments (DoE) to identify critical quality attributes (CQAs) such as particle size distribution in crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
